molecular formula C14H13F2N3 B6457327 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole CAS No. 2548988-17-4

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole

Cat. No. B6457327
CAS RN: 2548988-17-4
M. Wt: 261.27 g/mol
InChI Key: AFRBGUAVNLGZGI-UHFFFAOYSA-N
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Description

The compound “1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole” is a complex organic molecule that contains a difluoromethyl group attached to a pyrimidine ring, which is further connected to an indole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes have seen significant advances in recent years . These processes often involve the formation of X–CF2H bonds, where X can be various elements such as carbon, oxygen, nitrogen, or sulfur .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, or mass spectrometry. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Difluoromethylation reactions, for example, can involve various methods including electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Unfortunately, such data is not available .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of difluoromethyl groups into bioactive molecules has gained prominence due to their unique properties. The highly polarized C–H bond of CF2H makes it an excellent hydrogen bond donor, setting it apart from other polyfluorinated motifs. Researchers have successfully used 1-(difluoromethyl)-2-nitrobenzene as a bioisostere for alcohol, thiol, or amine groups in drug design . This compound’s potential as a bioisostere opens up exciting avenues for developing novel pharmaceuticals.

Adaptor Protein-2 Associated Kinase 1 (AAK1) Inhibition

The compound BMS-986176/LX-9211, which contains the difluoromethyl group, has emerged as a highly selective, CNS-penetrable, and orally active AAK1 inhibitor. It is currently in clinical trials for treating neuropathic pain . AAK1 plays a crucial role in endocytosis and intracellular trafficking, making it an attractive target for therapeutic intervention.

Photocatalytic Transformations

Researchers have explored the efficient introduction of difluoromethyl groups into organic compounds using photocatalytic methods. Several FDA-approved drugs already contain the CF2 group, highlighting its relevance in drug discovery and development . Photocatalysis provides a sustainable and versatile approach for incorporating this motif into complex molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the presence of a difluoromethyl group, which is often found in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

properties

IUPAC Name

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBGUAVNLGZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole

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